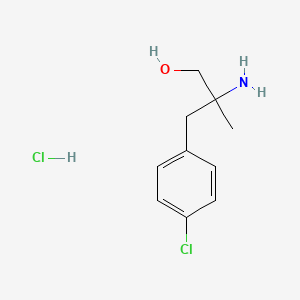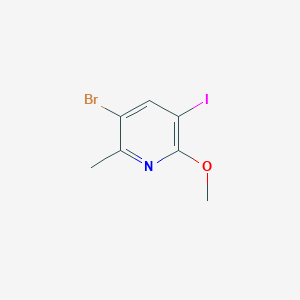
5-bromo-N-(2-fluoroethyl)-2-iodobenzamide
Overview
Description
5-bromo-N-(2-fluoroethyl)-2-iodobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(2-fluoroethyl)-2-iodobenzamide typically involves multi-step organic reactions. One common method includes the halogenation of a benzamide precursor followed by the introduction of the fluoroethyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time, leading to efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can participate in redox reactions, leading to the formation of various oxidized or reduced products.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions:
Nucleophiles: Sodium hydroxide, potassium carbonate.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide may yield a hydroxylated benzamide derivative.
Scientific Research Applications
Chemistry: 5-bromo-N-(2-fluoroethyl)-2-iodobenzamide is used as a building block in organic synthesis. Its unique halogenated structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound may be used as a probe to study the interactions of halogenated benzamides with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-fluoroethyl)-2-iodobenzamide involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms may enhance the compound’s binding affinity to these targets, leading to specific biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 5-bromo-N-(2-fluoroethyl)-2-methylaniline
- 5-bromo-N-(2-fluoroethyl)-2-nitrobenzenamine
Comparison: Compared to similar compounds, 5-bromo-N-(2-fluoroethyl)-2-iodobenzamide is unique due to the presence of both bromine and iodine atoms. This dual halogenation can influence its reactivity and binding properties, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
5-bromo-N-(2-fluoroethyl)-2-iodobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFINO/c10-6-1-2-8(12)7(5-6)9(14)13-4-3-11/h1-2,5H,3-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWALGTURHNIMTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)NCCF)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-Azabicyclo[3.3.1]nonan-5-amine dihydrochloride](/img/structure/B1383739.png)

![4-Benzyl-4,8-diazatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione hydrochloride](/img/structure/B1383743.png)
![Octahydro-2lambda6-pyrido[1,2-d][1,2,4]thiadiazine-2,2,4-trione](/img/structure/B1383745.png)


![9a-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one hydrochloride](/img/structure/B1383751.png)


